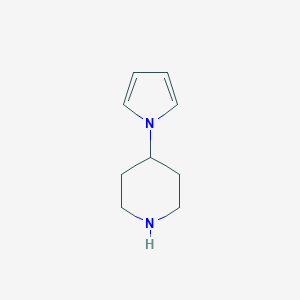

4-(1H-pyrrol-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrol-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,7-10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQWPFAUFIMXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620151 | |

| Record name | 4-(1H-Pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169751-01-3 | |

| Record name | 4-(1H-Pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrrol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-pyrrol-1-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-pyrrol-1-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document details a robust and efficient synthetic protocol based on the Clauson-Kaas reaction, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important molecular entity.

Introduction: The Significance of the Pyrrol-Piperidine Scaffold

The fusion of pyrrole and piperidine rings in the this compound structure creates a unique molecular architecture with considerable therapeutic potential. Both pyrrolidine and piperidine are privileged structures in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active natural products.[1][2][3] The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of drugs targeting the central nervous system (CNS) and other biological systems.[2][4][5] Its conformational flexibility allows for optimal binding to various receptor sites. The pyrrole ring, an aromatic five-membered heterocycle, contributes to the electronic properties and potential for hydrogen bonding interactions of the overall molecule.[3][6]

The combined pyrrol-piperidine scaffold has been explored for a range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[1][7][8] The versatility of this scaffold allows for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery campaigns.[9] A thorough understanding of the synthesis and detailed characterization of the core structure, this compound, is therefore fundamental for advancing research in this area.

Synthetic Strategy: The Clauson-Kaas Reaction

For the synthesis of N-substituted pyrroles like this compound, the Clauson-Kaas reaction stands out as a reliable and widely adopted method.[10][11][12] This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, typically in the presence of an acid catalyst.[10][13] The elegance of this approach lies in its operational simplicity and the commercial availability of the starting materials.

An alternative and equally important method for pyrrole synthesis is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine.[14][15][16] While effective, the Clauson-Kaas reaction often offers advantages in terms of the accessibility and stability of the pyrrole precursor.

Mechanistic Rationale

The Clauson-Kaas reaction proceeds through a well-established mechanism. The initial step involves the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate the reactive intermediate, succinaldehyde. The primary amine, in this case, 4-aminopiperidine, then undergoes a double condensation with the two carbonyl groups of succinaldehyde. This is followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of a protic acid like acetic acid facilitates both the hydrolysis of the acetal and the dehydration steps.[10][12]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Aminopiperidine | 13035-19-3 | C₅H₁₂N₂ | 100.16 |

| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | C₆H₁₂O₃ | 132.16 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

Synthetic Procedure

-

Reaction Setup: To a solution of 4-aminopiperidine (1.0 g, 10.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10.0 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Carefully basify the aqueous solution with 2M sodium hydroxide until a pH of approximately 10-12 is reached.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

-

Isolation: Combine the fractions containing the pure product (as indicated by TLC) and evaporate the solvent to yield this compound as a pale yellow oil.

Comprehensive Characterization

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄N₂[17][18] |

| Molecular Weight | 150.22 g/mol [17][18] |

| Appearance | Pale yellow oil |

| Boiling Point | Not determined |

| Solubility | Soluble in dichloromethane, chloroform, methanol |

Spectroscopic Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.65 | t | 2H | Pyrrole C2-H, C5-H |

| ~6.15 | t | 2H | Pyrrole C3-H, C4-H |

| ~4.20 | m | 1H | Piperidine C4-H |

| ~3.20 | m | 2H | Piperidine C2-Hₑ, C6-Hₑ |

| ~2.80 | m | 2H | Piperidine C2-Hₐ, C6-Hₐ |

| ~2.10 | m | 2H | Piperidine C3-Hₑ, C5-Hₑ |

| ~1.85 | m | 2H | Piperidine C3-Hₐ, C5-Hₐ |

| ~1.60 | br s | 1H | Piperidine N-H |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts (δ) in ppm are:

| Chemical Shift (ppm) | Assignment |

| ~118.0 | Pyrrole C2, C5 |

| ~108.0 | Pyrrole C3, C4 |

| ~55.0 | Piperidine C4 |

| ~45.0 | Piperidine C2, C6 |

| ~32.0 | Piperidine C3, C5 |

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule. Key characteristic absorption bands are expected at the following wavenumbers (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H stretch | Piperidine N-H |

| ~3100 | C-H stretch | Pyrrole C-H |

| ~2930, 2850 | C-H stretch | Piperidine C-H |

| ~1500 | C=C stretch | Pyrrole ring |

| ~1070 | C-N stretch | C-N bond |

Note: The N-H stretching frequency of the pyrrole ring is often weak or absent in N-substituted pyrroles.[19][20]

4.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 151.12.[21]

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural information. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the piperidine ring.[22][23]

Characterization Workflow Diagram

This diagram outlines the logical flow of the characterization process.

Caption: Workflow for the structural characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Clauson-Kaas reaction offers an efficient and reliable route to this valuable heterocyclic scaffold. The comprehensive analytical data presented, including NMR, FTIR, and MS, serve as a benchmark for researchers to confirm the identity and purity of their synthesized material. The methodologies and insights contained within this document are intended to empower scientists in their pursuit of novel therapeutics based on the promising pyrrol-piperidine core.

References

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Table 3 from SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.de [thieme-connect.de]

- 10. arkat-usa.org [arkat-usa.org]

- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. This compound | C9H14N2 | CID 21922730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemscene.com [chemscene.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 22. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 4-(1H-pyrrol-1-yl)piperidine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-pyrrol-1-yl)piperidine

Abstract

This compound is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a structural motif, it combines the saturated, basic piperidine ring—a cornerstone of many successful drugs—with the aromatic, electron-rich pyrrole moiety. This unique combination imparts specific physicochemical characteristics that are critical for its application in drug design, particularly in modulating properties like solubility, basicity, and receptor-binding interactions. This guide provides a comprehensive analysis of the core , offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural features, empirical and predicted properties, analytical characterization methodologies, plausible synthetic strategies, and essential safety protocols.

Molecular Structure and Identification

Chemical Identity

The foundational identity of a compound is established through its universally recognized identifiers. For this compound, these are:

Core Structural Features

The molecule's behavior is a direct consequence of its architecture. It is composed of two key heterocyclic systems linked by a C-N bond:

-

Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. In solution, it predominantly adopts a stable chair conformation to minimize steric strain.[4] The nitrogen atom in this ring is sp³-hybridized and is the primary center of basicity for the molecule.

-

Pyrrole Ring: A five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized within the ring, contributing to its aromaticity. Consequently, the pyrrole nitrogen is non-basic. This aromatic ring is attached to the C4 position of the piperidine ring.

The linkage between the basic piperidine nitrogen and the electron-rich pyrrole ring dictates the molecule's overall electronic and conformational profile, influencing its interactions with biological targets.

Physicochemical Properties: A Quantitative Overview

A compound's journey from a laboratory chemical to a potential therapeutic agent is governed by its physical and chemical properties. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Note of Caution: It is critical to distinguish this compound (aromatic pyrrole ring) from its saturated analog, 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9). The latter has vastly different electronic properties and physical data which should not be used interchangeably.

Table 1: Summary of Physicochemical Properties

| Property | Value / Observation | Source / Method | Significance in Drug Development |

|---|---|---|---|

| Molecular Formula | C₉H₁₄N₂ | N/A | Defines the elemental composition and exact mass. |

| Molecular Weight | 150.22 g/mol | N/A | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |

| Appearance | White to off-white solid/crystals | Supplier Data | Basic quality control parameter. |

| LogP (Octanol/Water) | 1.41 (Computed)[2] | Computational | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| Topological Polar Surface Area (TPSA) | 16.96 Ų | Computational[2] | Suggests excellent potential for cell membrane penetration and oral absorption (typically <140 Ų). |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | Structural Analysis[2] | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 2 (Piperidine N, Pyrrole N) | Structural Analysis[2] | Affects solubility and the potential for forming hydrogen bonds with biological targets. |

| pKa (Basicity) | Not Experimentally Determined | Prediction | The piperidine nitrogen is the basic center. Its pKa is expected to be slightly lower than unsubstituted piperidine (~11.1) due to the mild electron-withdrawing effect of the pyrrole ring. This basicity is crucial for salt formation and solubility at physiological pH. |

| Solubility | Soluble in methanol.[5] | Experimental[5] | The polar N-H group and basic nitrogen suggest moderate solubility in polar protic solvents and aqueous acidic solutions. Its moderate LogP indicates likely solubility in organic solvents like DCM and Chloroform. |

| Storage Temperature | 2-8°C | Supplier Recommendation[2] | Suggests the compound may have limited long-term stability at room temperature. |

Analytical Characterization Workflow

Establishing the identity, purity, and structure of this compound is a multi-step process. Each analytical technique provides a unique piece of the puzzle, and together they form a self-validating system for quality control.

Caption: A typical analytical workflow for the characterization of this compound.

Chromatographic Analysis (Purity Assessment)

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a non-volatile organic compound. The choice of a reverse-phase (C18) column is logical as it effectively separates compounds based on polarity, which is suitable for this moderately lipophilic molecule.

Protocol: HPLC Purity Determination

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV-Vis at 220 nm and 254 nm.

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.

-

Injection: Inject 5 µL of the sample solution.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-18.5 min: Return to 5% B.

-

18.5-22 min: Re-equilibrate at 5% B.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Spectroscopic Characterization (Structural Elucidation)

Expertise: Spectroscopic methods provide the definitive confirmation of the molecule's chemical structure.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: This technique reveals the proton environment. We expect to see distinct signals for the two types of pyrrole protons (α and β to the nitrogen) in the aromatic region (approx. 6.0-7.0 ppm). The piperidine ring protons will appear in the aliphatic region (approx. 1.5-4.5 ppm), with the proton on the C4 carbon (bearing the pyrrole) being the most downfield of this group.

-

¹³C NMR: This confirms the carbon skeleton. We expect 5 distinct signals for the 9 carbon atoms due to molecular symmetry: two for the pyrrole ring and three for the piperidine ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected vibrational bands include:

-

~3300-3400 cm⁻¹: N-H stretch from the piperidine ring.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretches from the piperidine ring.

-

~3100 cm⁻¹: Aromatic C-H stretches from the pyrrole ring.

-

~1500-1600 cm⁻¹: C=C stretching from the aromatic pyrrole ring.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 151.12. High-resolution mass spectrometry can confirm the molecular formula to within a few parts per million.

Synthesis and Stability

Plausible Synthetic Strategy

Expertise: A common and efficient method for synthesizing N-substituted pyrroles from primary amines is the Clauson-Kaas reaction. This approach is highly reliable and uses readily available starting materials.

Protocol: Synthesis via Clauson-Kaas Reaction

-

Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.05 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 110-120°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting amine is consumed, cool the mixture to room temperature. Carefully neutralize the acetic acid by pouring the mixture over ice and adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Proposed synthesis of this compound via the Clauson-Kaas reaction.

Chemical Stability

The compound's stability is generally good under standard conditions. However, the piperidine moiety makes it susceptible to oxidation over time, especially if exposed to air and light. The pyrrole ring is generally stable but can be susceptible to strong acids or potent electrophiles. For long-term use, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve its integrity.[2]

Safety and Handling

Trustworthiness: A thorough understanding of a compound's hazards is non-negotiable for safe laboratory practice. The Globally Harmonized System (GHS) provides a clear framework for this.

Table 2: GHS Hazard Information for this compound

| Pictogram | GHS Code | Hazard Statement | Precautionary Class |

|---|

|

| H302 | Harmful if swallowed.[1] | Warning | | | H315 | Causes skin irritation.[1] | Warning | | | H318 | Causes serious eye damage.[1] | Danger | | | H335 | May cause respiratory irritation.[1] | Warning |

Data sourced from PubChem CID 21922730.[1]

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

-

References

A Comprehensive Technical Guide to 4-(1H-pyrrol-1-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 4-(1H-pyrrol-1-yl)piperidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical application. We will delve into its synthesis, physicochemical properties, and its role as a valuable scaffold in the creation of novel therapeutics, with a focus on the causality behind experimental choices and methodologies.

Core Identification and Physicochemical Profile

The foundational identity of any chemical entity in a research and development setting is its unambiguous nomenclature and registration.

A thorough understanding of the compound's physicochemical properties is paramount for its application in synthesis and formulation. The following table summarizes key computed and experimental data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | --- |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred from Piperidine[2] |

| XLogP3-AA | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Synthesis and Mechanism: The Paal-Knorr Reaction

The most direct and widely employed method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis . This classic condensation reaction offers an efficient route to the pyrrole ring system from readily available precursors.

The Underlying Chemistry: Why Paal-Knorr?

The Paal-Knorr synthesis is favored due to its operational simplicity and the accessibility of the starting materials: a primary amine and a 1,4-dicarbonyl compound. In this case, 4-aminopiperidine serves as the primary amine, and a synthon for succinaldehyde, such as 2,5-dimethoxytetrahydrofuran, is used as the 1,4-dicarbonyl equivalent. The reaction is typically acid-catalyzed, which facilitates both the initial nucleophilic attack and the subsequent dehydration steps.

The mechanism proceeds through a series of well-understood steps, making it a reliable and predictable transformation. This predictability is a cornerstone of trustworthiness in a research and development setting, ensuring that the synthetic route is robust and scalable.

Reaction Mechanism

The reaction mechanism can be visualized as a two-stage process: initial hemiaminal formation followed by cyclization and dehydration.

Caption: Mechanism of the Paal-Knorr synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound. The inclusion of specific workup and purification steps ensures the isolation of a high-purity product, a critical aspect of a self-validating experimental design.

Materials:

-

4-Aminopiperidine

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid (or another suitable acid catalyst)

-

Anhydrous solvent (e.g., Ethanol, Toluene)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminopiperidine (1.0 eq) and the chosen anhydrous solvent.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.0-1.1 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic and Analytical Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyrrole protons (two distinct signals in the aromatic region, likely around 6.0-7.0 ppm) and the piperidine ring protons. The piperidine protons will appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm).

-

¹³C NMR: The carbon signals for the pyrrole ring will appear in the downfield region (around 100-120 ppm), while the piperidine carbons will be found in the upfield aliphatic region (typically 25-55 ppm).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 150.22.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. The piperidine ring provides a three-dimensional framework that can improve physicochemical properties such as solubility and metabolic stability, while the pyrrole moiety can engage in various non-covalent interactions with biological targets.

Role as a Key Building Block for M4 Receptor Agonists

A significant application of this compound is as a key intermediate in the synthesis of selective muscarinic M4 receptor agonists. The muscarinic M4 receptor is a G protein-coupled receptor that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.

In a patented synthetic route, this compound is used as a nucleophile to construct more complex molecules with potential therapeutic activity.

References

A Technical Guide to the Biological Activity Screening of 4-(1H-Pyrrol-1-yl)piperidine Derivatives

Foreword: The Strategic Value of the 4-(1H-Pyrrol-1-yl)piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The this compound motif is a quintessential example of such a scaffold. Its unique three-dimensional arrangement, combining a flexible piperidine ring with an aromatic pyrrole moiety, provides an ideal template for developing compounds with diverse pharmacological profiles. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neurological effects.[1][2][3]

This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocol recitation to explain the causal logic behind experimental design. The methodologies described herein are intended to form a self-validating cascade, ensuring that resources are directed toward the most promising candidates.

Section 1: Anticancer Activity Screening

The piperidine nucleus is integral to numerous anticancer agents, and its derivatives are known to modulate crucial signaling pathways involved in oncogenesis.[4] Screening for anticancer activity is, therefore, a primary and high-potential avenue for this class of compounds.

Underlying Mechanism of Action

Piperidine derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[4] Key molecular pathways implicated include the PI3K/Akt signaling cascade, which is a central regulator of cell survival and proliferation, and the NF-κB pathway, critical for inflammatory responses and cell survival.[4] A common mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the activation of caspase cascades and eventual cell death.[4]

Caption: Proposed mechanism for anticancer activity.

Experimental Screening Workflow

A tiered approach is recommended, starting with a broad cytotoxicity screen and progressing to more specific mechanistic assays.

Caption: Tiered workflow for anticancer screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

-

Rationale: This initial incubation ensures that cells are in a logarithmic growth phase and have properly attached to the plate, providing a consistent baseline for the assay.

-

-

Compound Treatment:

-

Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).

-

Incubate for 48-72 hours.

-

Rationale: A wide concentration range is crucial for determining the half-maximal inhibitory concentration (IC₅₀). Serum-free medium is used for dilutions to prevent serum proteins from binding to the test compounds and affecting their bioavailability.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 4 hours at 37°C.

-

Rationale: Only metabolically active, viable cells can reduce MTT to formazan. The 4-hour incubation allows for sufficient accumulation of the purple crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Rationale: The insoluble formazan must be fully dissolved to allow for accurate spectrophotometric quantification. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Presentation

Results should be presented as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound | Cell Line | IC₅₀ (µM) ± SD |

| Derivative A | MCF-7 (Breast) | 7.31 ± 0.43 |

| Derivative B | HCT-116 (Colorectal) | 3.94 ± 0.21 |

| Derivative C | HepG-2 (Hepatocellular) | 3.76 ± 0.18 |

| Doxorubicin (Control) | MCF-7 (Breast) | 8.20 ± 0.39 |

Data are hypothetical but based on values reported for similar piperidine derivatives.

Section 2: Antimicrobial Activity Screening

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[5] Heterocyclic compounds, including those with pyrrolidine and piperidine moieties, have shown considerable promise in this area.[2][6]

Mechanism of Action

The precise mechanisms can vary, but heterocyclic compounds often disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The evaluation of antimicrobial activity typically begins by determining the minimum concentration required to inhibit or kill the microorganisms.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Rationale: Standardizing the inoculum density is critical for the reproducibility of MIC results, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution (e.g., 1024 µg/mL) to the first well and perform a two-fold serial dilution across the plate.

-

Rationale: Serial dilution creates a gradient of compound concentrations to precisely identify the MIC.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial or fungal inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

-

Rationale: The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Rationale: The absence of turbidity indicates the inhibition of microbial growth.

-

Data Presentation

Results are presented as MIC values in µg/mL. Lower values indicate higher potency.

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Derivative D | 64 µg/mL | 128 µg/mL | 32 µg/mL |

| Derivative E | 32 µg/mL | 64 µg/mL | 64 µg/mL |

| Naphthalene Derivative 6 | Highly Active | Highly Active | Highly Active |

| Ciprofloxacin (Control) | 0.5 µg/mL | 0.25 µg/mL | N/A |

| Fluconazole (Control) | N/A | N/A | 8 µg/mL |

Data based on findings for 4-(1-pyrrolidinyl) piperidine derivatives.[2][6]

Section 3: Neurological Activity Screening

The this compound scaffold is present in compounds targeting the central nervous system, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease.[3]

Mechanism: Acetylcholinesterase (AChE) Inhibition

AChE is a serine protease that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[3] Inhibition of AChE increases the levels and duration of action of acetylcholine in the brain, which is a key therapeutic strategy for managing Alzheimer's disease.[3]

Protocol: AChE Inhibition Assay (Ellman's Method)

Ellman's method is a simple, sensitive, and widely used colorimetric assay for measuring AChE activity.[3] It is based on the reaction of thiocholine (produced by AChE from acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.[3]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in the buffer.

-

Prepare solutions of the test compounds and a standard inhibitor (e.g., Donepezil or Galantamine) in buffer, with minimal DMSO.[3]

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

-

Add 25 µL of the test compound solution at various concentrations.

-

Pre-incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the AChE enzyme solution.

-

Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Measurement and Calculation:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

-

Determine the IC₅₀ value from a plot of inhibition percentage versus inhibitor concentration.

-

Rationale: The rate of color change is directly proportional to the AChE activity.

-

Data Presentation

| Compound | AChE IC₅₀ (µM) ± SD | BuChE IC₅₀ (µM) ± SD | Selectivity Index (BuChE/AChE) |

| Derivative F | 19.44 ± 0.60 | 21.57 ± 0.61 | 1.11 |

| Derivative G | 25.10 ± 0.52 | 30.25 ± 0.45 | 1.20 |

| Galantamine (Control) | 19.34 ± 0.62 | 21.45 ± 0.21 | 1.11 |

Data based on values reported for benzimidazole-based pyrrole/piperidine hybrids.[3] A parallel assay with butyrylcholinesterase (BuChE) is crucial to determine selectivity.

Section 4: Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. The systematic screening approach detailed in this guide—progressing from high-throughput primary assays to more complex, mechanism-based secondary screens—provides a robust framework for identifying and validating promising lead compounds. The rationale-driven protocols for anticancer, antimicrobial, and neurological activity screening are designed to yield reproducible and reliable data.

Future work should focus on expanding the panel of cancer cell lines to include drug-resistant variants and exploring a wider range of microbial pathogens. For neurologically active compounds, progression to in vivo models, such as those for Alzheimer's or Parkinson's disease, will be essential to validate in vitro findings. Ultimately, a thorough and logical screening cascade is the cornerstone of translating chemical novelty into therapeutic reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-(1-pyrrolidinyl) piperidine for antibacterial and antifungal. [wisdomlib.org]

- 3. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 4-(1H-pyrrol-1-yl)piperidine and its Analogs in Drug Discovery

This guide provides an in-depth exploration of the therapeutic landscape for the 4-(1H-pyrrol-1-yl)piperidine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review. It synthesizes structure-activity relationship (SAR) data, details robust experimental protocols, and offers insights into the causal rationale behind targeting specific biological pathways. Our focus is on providing a practical, scientifically-grounded framework for initiating and advancing drug discovery programs based on this versatile chemical moiety.

Introduction: The Strategic Value of the Pyrrol-Piperidine Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. This assertion is based on its recurrent appearance in potent and selective modulators of various high-value therapeutic targets. The structure combines the rigid, aromatic pyrrole ring with the flexible, basic piperidine ring. This unique combination allows for precise three-dimensional orientation of substituents to engage with target proteins, while the piperidine nitrogen often serves as a key hydrogen bond acceptor or protonated anchor within receptor binding pockets.[1] This inherent "druggability" has led to its exploration in a wide array of therapeutic areas, from central nervous system (CNS) disorders to metabolic diseases and oncology.[1][2]

This guide will dissect the potential of this scaffold by focusing on several key therapeutic targets for which significant preclinical evidence exists. For each target, we will explore the underlying biological rationale, present key structure-activity relationships, and provide detailed, actionable experimental protocols for hit validation and lead optimization.

Section 1: Targeting Cholinesterases for Neurodegenerative Disorders

Mechanistic Rationale

Alzheimer's disease and other neurodegenerative conditions are characterized by a deficit in the neurotransmitter acetylcholine (ACh).[3] A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft.[3] The piperidine moiety is a cornerstone of many approved AChE inhibitors, including donepezil, where its basic nitrogen interacts with the catalytic anionic site (CAS) of the enzyme.[3][4] The pyrrole ring, as a stable aromatic system, can be functionalized to interact with the peripheral anionic site (PAS) of AChE, potentially leading to dual-binding site inhibitors with enhanced potency and selectivity.

Key Structure-Activity Relationship (SAR) Insights

-

The Piperidine Nitrogen: A protonatable nitrogen on the piperidine ring is crucial for interaction with the anionic site of AChE.[3]

-

The Pyrrole Moiety: While the core this compound is a starting point, derivatization of the pyrrole ring can significantly impact potency. Structure-activity relationship studies on related pyrrolidine-containing compounds suggest that the N-methyl group on a pyrrolidine ring may be an important determinant for AChE binding.[5]

-

Linker and Substituents: The nature and length of any linker between the pyrrol-piperidine core and other functionalities will dictate the ability to bridge the CAS and PAS of the enzyme, a key feature of potent inhibitors.

Experimental Workflow: Screening for AChE Inhibition

A robust and efficient method for screening compounds for AChE inhibitory activity is the Ellman's assay. This colorimetric method provides a quantitative measure of enzyme activity.

Caption: Workflow for AChE Inhibition Screening using Ellman's Assay.

Detailed Protocol: Ellman's Assay for AChE Inhibition

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a stock solution of human recombinant AChE in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

DTNB Solution: Prepare a 10 mM stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

-

Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water.

-

Test Compound: Prepare a 10 mM stock solution of this compound or its analog in 100% DMSO. Create serial dilutions in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of Assay Buffer.

-

Add 20 µL of DTNB solution.

-

Add 10 µL of the test compound dilution in DMSO (or DMSO alone for control wells).

-

Add 10 µL of AChE solution to all wells except for the blank (add 10 µL of buffer instead).

-

Mix and pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of ATCI substrate solution to all wells.

-

Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis and Validation:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_sample / V_control)] * 100.

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Self-Validation: A standard inhibitor (e.g., Donepezil) must be run in parallel to validate the assay performance. The calculated IC50 for the standard should fall within the historically accepted range for the laboratory.

-

Section 2: Modulating Dopamine and Sigma Receptors for CNS Disorders

Mechanistic Rationale

The this compound scaffold is a key pharmacophore for ligands targeting both Dopamine D4 and Sigma-1 (σ1) receptors.[6] These two receptors are implicated in a range of CNS disorders.

-

Dopamine D4 Receptor (D4R): D4R antagonists are being investigated for their potential in treating psychosis and L-DOPA-induced dyskinesias in Parkinson's disease, with a potentially better side-effect profile than broader-spectrum dopamine antagonists.[7] The high homology between dopamine receptor subtypes makes achieving selectivity a significant challenge.[8]

-

Sigma-1 Receptor (σ1R): The σ1R is an intracellular chaperone protein involved in cellular stress responses and neuroplasticity.[6] Ligands for σ1R have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and depression.[6][9]

Interestingly, a significant overlap exists in the pharmacophores for D4R and σ1R ligands, with both often featuring a basic nitrogen (like that in piperidine) that forms a key interaction with an acidic residue in the binding pocket (Asp115 in D4R; Glu172 in σ1R).[6] This presents an opportunity for developing dual-target ligands or for fine-tuning selectivity between the two.

Key Structure-Activity Relationship (SAR) Insights

-

Piperidine as a Core: The basic piperidine nitrogen is a critical anchor for both D4R and σ1R.

-

Divergence in SAR: While the core interaction is similar, the SAR diverges with substitution. For instance, modifications to the "southern" portion of the molecule (away from the piperidine) can dramatically shift selectivity. A benzimidazole moiety, for example, can significantly increase σ1R affinity while decreasing D4R activity.[6]

-

Linker Length: The length of the linker connecting the piperidine to other aromatic systems can influence D2/D3 versus D4 receptor selectivity. Shorter linkers often favor D4 affinity.

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This workflow outlines a competitive binding experiment.

Caption: Workflow for Receptor-Ligand Competitive Binding Assay.

Detailed Protocol: D4R/σ1R Radioligand Binding Assay

-

Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing either human D4 or σ1 receptors.

-

Radioligands: [³H]Spiperone (for D4R) or [³H]Pentazocine (for σ1R).

-

Non-specific Agent: Haloperidol or other appropriate high-affinity ligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

-

Scintillation Cocktail and Counter.

-

-

Assay Procedure (in polypropylene tubes):

-

Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of non-labeled competitor (e.g., 10 µM Haloperidol), 50 µL radioligand, and 100 µL membrane suspension.

-

Competitive Binding: Add 50 µL of test compound at various concentrations, 50 µL radioligand, and 100 µL membrane suspension.

-

Incubate all tubes (e.g., 60 minutes at room temperature).

-

Rapidly terminate the binding reaction by vacuum filtration through GF/B filters, followed by three rapid washes with ice-cold assay buffer.

-

-

Data Analysis and Validation:

-

Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (Disintegrations Per Minute, DPM).

-

Calculate the specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: A known reference compound for each receptor must be run in parallel to ensure the assay is performing correctly.

-

Section 3: Targeting Peroxisome Proliferator-Activated Receptor δ (PPARδ) for Metabolic and Inflammatory Diseases

Mechanistic Rationale

PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor, playing a critical role in regulating lipid metabolism and inflammation.[10][11] Agonism of PPARδ has shown promise in preclinical models for treating atherosclerosis, dyslipidemia, and other metabolic syndromes.[11][12] The discovery of a potent PPARδ agonist featuring a 4-(1-pyrrolidinyl)piperidine structure highlights the utility of this scaffold in targeting non-CNS pathways.[12]

Key Structure-Activity Relationship (SAR) Insights

In a series of benzothiazole derivatives, the introduction of a pyrrolidine group at the 4-position of a central piperidine ring was found to enhance both PPARδ agonist activity and selectivity over other PPAR subtypes (α and γ).[10][12] The rationale behind this choice was to occupy a hydrophobic pocket in the ligand-binding domain of PPARδ. Docking studies suggest the pyrrolidinyl group fits snugly into this pocket, enhancing binding affinity.[11]

Experimental Workflow: PPARδ Agonist Activity

A common method to assess the functional activity of PPARδ agonists is a cell-based reporter gene assay. This assay measures the ability of a compound to activate the receptor and drive the transcription of a reporter gene.

Detailed Protocol: PPARδ Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as HEK293T or CV-1.

-

Co-transfect the cells with two plasmids:

-

An expression vector for the human PPARδ ligand-binding domain fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Allow cells to express the proteins for 24 hours.

-

-

Compound Treatment:

-

Plate the transfected cells into 96-well plates.

-

Treat the cells with serial dilutions of the this compound-containing compounds or a known PPARδ agonist (e.g., GW501516) as a positive control. Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate reagent (e.g., luciferin).

-

Measure the resulting luminescence using a luminometer.

-

-

Data Analysis and Validation:

-

Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTT assay or a co-transfected β-galactosidase reporter) if cytotoxicity is suspected.

-

Plot the luminescence signal against the log concentration of the compound.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.

-

Self-Validation: The EC50 of the reference agonist must be consistent with literature values. The fold-activation observed should be statistically significant compared to the vehicle control.

-

Section 4: Targeting Akt Kinase in Oncology

Mechanistic Rationale

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many human cancers, making the serine/threonine kinase Akt a prime target for cancer therapy.[13] Several potent Akt inhibitors incorporate a pyrrolopyrimidine core linked to a piperidine moiety.[14][15] While not a direct match to this compound, these structures, such as AZD5363 (which contains a 4-amino-piperidine-4-carboxamide), demonstrate the compatibility of the piperidine ring within the ATP-binding site of Akt. The pyrrole portion of the pyrrolopyrimidine scaffold forms key hydrogen bonds in the hinge region of the kinase.

Key Structure-Activity Relationship (SAR) Insights

-

Pyrrolopyrimidine Core: This bicyclic system is essential for anchoring the inhibitor in the ATP-binding pocket.

-

Piperidine Moiety: The piperidine ring serves as a versatile linker to probe different regions of the kinase. In the case of AZD5363, the 4-amino and 4-carboxamide substituents were optimized to improve potency and pharmacokinetic properties compared to earlier leads.[16] This highlights the importance of substitution on the piperidine ring.

-

Pan-Akt Inhibition: Many successful inhibitors based on this scaffold, such as compound 10h from one study, show pan-Akt inhibitory activity, targeting all three isoforms (Akt1, Akt2, Akt3).[13]

Experimental Workflow: In Vitro Kinase and Cell-Based Assays

A two-tiered approach is necessary: first, a direct enzymatic assay to measure inhibition of the purified kinase, followed by a cell-based assay to confirm target engagement in a physiological context.

Caption: Dual workflow for evaluating Akt kinase inhibitors.

Detailed Protocol: Cell-Based Western Blot for Akt Pathway Inhibition

-

Cell Culture and Treatment:

-

Seed a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3 prostate cancer cells) in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with increasing concentrations of the test compound for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

-

Protein Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated Akt substrate (e.g., anti-phospho-PRAS40 (Thr246)) or phospho-Akt itself (Ser473).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis and Validation:

-

Strip the membrane and re-probe for total Akt or a housekeeping protein (e.g., GAPDH) to serve as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein or loading control signal.

-

Plot the normalized signal against the compound concentration to determine the cellular IC50 for pathway inhibition.

-

Self-Validation: A known Akt inhibitor (e.g., MK-2206) should be included as a positive control to confirm that the assay can detect pathway inhibition.

-

Section 5: Targeting Opioid Receptors for Analgesia

Mechanistic Rationale

The piperidine ring is a fundamental structural component of morphine and many synthetic opioids like fentanyl and pethidine.[2][17] Its nitrogen atom is critical for binding to opioid receptors, particularly the µ-opioid receptor (MOR), which is a primary target for managing moderate to severe pain.[2][17] The development of novel piperidine derivatives, including those with pyrrolidinyl substitutions, is an active area of research aimed at discovering analgesics with improved efficacy and reduced side effects compared to traditional opioids.[18]

Key Structure-Activity Relationship (SAR) Insights

-

Core Piperidine: The piperidine moiety is considered essential for the analgesic activity of many opioid classes.[2]

-

4-Position Substitution: The nature of the substituent at the 4-position of the piperidine ring is a key determinant of activity. Aromatic groups are common in potent analgesics.

-

N-Substitution: The group attached to the piperidine nitrogen modulates affinity, selectivity, and pharmacokinetic properties.

Experimental Workflow: In Vivo Analgesic Models

Assessing analgesic potential requires in vivo models that measure a response to a noxious stimulus. The tail-flick test is a classic and reliable method for evaluating centrally-acting analgesics.

Detailed Protocol: Mouse Tail-Flick Test

-

Animal Acclimation and Baseline Measurement:

-

Use male Swiss albino mice (or a similar strain), and allow them to acclimate to the testing room for at least 30 minutes.

-

Gently restrain the mouse and place the distal portion of its tail on the radiant heat source of a tail-flick apparatus.

-

The apparatus will measure the latency (in seconds) for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

-

Only animals that show a baseline latency of 2-4 seconds are typically included in the study.

-

-

Compound Administration:

-

Administer the test compound (e.g., this compound analog) via a relevant route (e.g., intraperitoneal, i.p., or oral, p.o.).

-

Divide animals into groups: Vehicle control, positive control (e.g., Morphine), and several dose levels of the test compound.

-

-

Post-Treatment Latency Measurement:

-

At set time points after administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again for each mouse.

-

-

Data Analysis and Validation:

-

Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treated groups to the vehicle control.

-

Self-Validation: The positive control group (Morphine) must show a statistically significant and robust analgesic effect. To confirm opioid-receptor mediation, a separate experiment can be run where animals are pre-treated with an opioid antagonist like naloxone, which should block the analgesic effect of the test compound.[17]

-

Summary Data Table

| Target Class | Key Receptor/Enzyme | Therapeutic Area | Core Scaffold Relevance | Key Assay | Endpoint |

| Cholinesterases | Acetylcholinesterase (AChE) | Neurodegeneration (Alzheimer's) | Piperidine N interacts with CAS; Pyrrole can target PAS. | Ellman's Assay | IC50 |

| Dopamine/Sigma | Dopamine D4 / Sigma-1 | CNS Disorders (Psychosis, Pain) | Piperidine N is a key pharmacophore for both receptors. | Radioligand Binding | Ki |

| PPARs | PPARδ | Metabolic / Inflammatory Disease | 4-pyrrolidinyl group occupies a key hydrophobic pocket. | Reporter Gene Assay | EC50 |

| Kinases | Akt (PKB) | Oncology | Piperidine serves as a linker from the core pyrrolopyrimidine. | Cell-Based Phospho-Blot | Cellular IC50 |

| Opioids | µ-Opioid Receptor | Analgesia | Piperidine is a foundational element of the opioid pharmacophore. | In Vivo Tail-Flick | % MPE |

Conclusion

The this compound scaffold is a highly versatile and promising starting point for drug discovery campaigns across multiple therapeutic areas. Its structural features provide a robust platform for developing potent and selective modulators of cholinesterases, dopamine and sigma receptors, nuclear receptors like PPARδ, protein kinases such as Akt, and opioid receptors. The experimental protocols detailed in this guide provide a validated framework for researchers to effectively screen, validate, and characterize compounds built around this core. By understanding the causal relationship between chemical structure and biological function, and by employing rigorous, self-validating experimental designs, the full therapeutic potential of this valuable scaffold can be systematically unlocked.

References

- 1. Characterization of a novel iodinated ligand, IPMPP, for human dopamine D4 receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. ijpsi.org [ijpsi.org]

- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico modeling of 4-(1H-pyrrol-1-yl)piperidine interactions

An In-Depth Technical Guide to the In Silico Modeling of 4-(1H-pyrrol-1-yl)piperidine Interactions

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of compounds targeting a diverse range of biological entities. Understanding the molecular interactions that govern the binding of this moiety to its protein targets is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate these interactions. We will delve into the theoretical underpinnings and practical applications of molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research involving this compound and its analogs.

Introduction: The Significance of the this compound Scaffold

The this compound core is a key structural motif found in a variety of biologically active molecules. Its prevalence stems from a combination of desirable physicochemical properties, including a basic nitrogen atom on the piperidine ring that can form crucial salt bridges and hydrogen bonds, and the pyrrole group which can engage in various non-covalent interactions.[1][2][3][4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of kinases and other enzymes.[5] Given its importance, a detailed understanding of its binding modes is essential for the development of novel therapeutics. In silico modeling provides a powerful and cost-effective avenue to explore these interactions at an atomic level.[6][7][8]

The Computational Microscope: A Workflow for Interrogating Molecular Interactions

The in silico investigation of a ligand's interaction with its target is a multi-step process that progressively refines our understanding of the binding event. Each stage builds upon the previous one, providing a more detailed and dynamic picture of the molecular recognition process.

Figure 1: A generalized workflow for the in silico modeling of ligand-protein interactions.

Foundational Steps: Target Identification and Structural Preparation

Target Identification

The first crucial step is to identify the biological target of this compound. This can be achieved through various means:

-

Literature Review: Existing studies may have already identified the protein targets for this scaffold or its close analogs.[5][9]

-

Bioinformatics Approaches: For novel compounds, computational methods such as reverse docking or target prediction algorithms can suggest potential protein partners.

Ligand Preparation

The 3D structure of this compound must be accurately prepared for simulation.

Protocol 1: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms. This is critical for accurately modeling electrostatic interactions. The Gasteiger-Marsili method is a commonly used approach.[10]

-

File Format Conversion: Save the prepared ligand structure in a format compatible with docking and simulation software, such as .pdbqt for AutoDock Vina or .mol2.

Protein Preparation

The protein target's crystal structure, typically obtained from the Protein Data Bank (PDB), requires careful preparation.[11]

Protocol 2: Protein Preparation

-

Structure Retrieval: Download the PDB file of the target protein.

-

Initial Cleaning: Remove any co-crystallized ligands, water molecules, and other non-essential heteroatoms from the PDB file.

-

Protonation: Add hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be carefully considered, as it can significantly impact binding.

-

Charge Assignment: Assign atomic charges to the protein atoms using a standard force field like AMBER or CHARMM.[12][13]

-

File Format Conversion: Save the prepared protein structure in a suitable format for the subsequent computational steps.

Predicting the Handshake: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a protein to form a stable complex.[10][11] This method is invaluable for generating initial hypotheses about the binding mode.

Protocol 3: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a 3D grid box that encompasses the binding site of the protein. The size and center of this box will confine the search space for the docking algorithm.

-

Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters.

-

Running the Docking: Execute the docking calculation using the AutoDock Vina software. Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity.

-

Pose Analysis: Visualize the top-ranked docking poses in a molecular visualization program (e.g., PyMOL, VMD). Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

| Docking Result Parameter | Description | Typical Value |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger binding. | -5 to -12 |

| RMSD (Å) | Root-mean-square deviation between the docked pose and a reference (e.g., crystallographic) pose. Lower values indicate a better prediction. | < 2.0 |

The Dance of Molecules: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[12][14] MD simulations are essential for assessing the stability of the docked pose and observing conformational changes in both the ligand and the protein.[6][13]

Figure 2: A typical workflow for a molecular dynamics simulation.

Protocol 4: MD Simulation with GROMACS

-

System Solvation: Place the docked protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Ionization: Add ions to the system to neutralize its overall charge and to mimic physiological salt concentrations.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration (NVT & NPT): Equilibrate the system in two phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.

-

Production MD: Run the production MD simulation for a desired length of time (typically nanoseconds to microseconds).

-